N-(5-chloro-2-methylphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(5-CHLORO-2-METHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of chlorinated phenyl, furyl, and isoxazolo-pyridine moieties, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5-CHLORO-2-METHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazolo-pyridine core, followed by the introduction of the chlorinated phenyl and furyl groups. Key steps include:
Formation of the Isoxazolo-Pyridine Core: This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Chlorinated Phenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Furyl Group: This is typically done using cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-(5-CHLORO-2-METHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N~4~-(5-CHLORO-2-METHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N4-(5-CHLORO-2-METHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLORO-2-METHYLPHENYL)-3-(5-(4-CHLOROPHENYL)-2-FURYL)PROPANAMIDE
- N-(3-CHLORO-4-METHOXYPHENYL)-2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- N-{[5-(3-CHLORO-4-METHYLPHENYL)-2-FURYL]METHYL}-N-(4-PIPERIDINYLMETHYL)AMINE
Uniqueness
N~4~-(5-CHLORO-2-METHYLPHENYL)-6-(2-FURYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H14ClN3O3 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14ClN3O3/c1-10-5-6-12(20)8-14(10)21-18(24)13-9-15(16-4-3-7-25-16)22-19-17(13)11(2)23-26-19/h3-9H,1-2H3,(H,21,24) |
InChI Key |
HUSKVLPAVVPQOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CO4 |
Origin of Product |
United States |
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